molecular formula C24H19N5OS B2358513 1-(4-(benzyloxy)phenyl)-4-(4-phenylthiazol-2-yl)-1H-1,2,3-triazol-5-amine CAS No. 1207044-84-5

1-(4-(benzyloxy)phenyl)-4-(4-phenylthiazol-2-yl)-1H-1,2,3-triazol-5-amine

Cat. No.: B2358513
CAS No.: 1207044-84-5
M. Wt: 425.51
InChI Key: ABAMVAVZRDTJLD-UHFFFAOYSA-N
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Description

1-(4-(benzyloxy)phenyl)-4-(4-phenylthiazol-2-yl)-1H-1,2,3-triazol-5-amine is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry for the development of pharmaceuticals.

Properties

IUPAC Name

3-(4-phenylmethoxyphenyl)-5-(4-phenyl-1,3-thiazol-2-yl)triazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N5OS/c25-23-22(24-26-21(16-31-24)18-9-5-2-6-10-18)27-28-29(23)19-11-13-20(14-12-19)30-15-17-7-3-1-4-8-17/h1-14,16H,15,25H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABAMVAVZRDTJLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)N3C(=C(N=N3)C4=NC(=CS4)C5=CC=CC=C5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(benzyloxy)phenyl)-4-(4-phenylthiazol-2-yl)-1H-1,2,3-triazol-5-amine typically involves a multi-step process:

    Formation of the Benzyloxyphenyl Intermediate: This step involves the reaction of a phenol derivative with benzyl bromide in the presence of a base such as potassium carbonate.

    Synthesis of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Click Chemistry for Triazole Formation: The final step involves the use of click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to form the 1,2,3-triazole ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

1-(4-(benzyloxy)phenyl)-4-(4-phenylthiazol-2-yl)-1H-1,2,3-triazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxy or phenylthiazole moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-(benzyloxy)phenyl)-4-(4-phenylthiazol-2-yl)-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-(benzyloxy)phenyl)-4-(4-methylthiazol-2-yl)-1H-1,2,3-triazol-5-amine
  • 1-(4-(benzyloxy)phenyl)-4-(4-ethylthiazol-2-yl)-1H-1,2,3-triazol-5-amine

Uniqueness

1-(4-(benzyloxy)phenyl)-4-(4-phenylthiazol-2-yl)-1H-1,2,3-triazol-5-amine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Biological Activity

1-(4-(benzyloxy)phenyl)-4-(4-phenylthiazol-2-yl)-1H-1,2,3-triazol-5-amine is a synthetic organic compound that belongs to the triazole class of derivatives. Triazoles are recognized for their diverse biological activities and have been extensively studied in medicinal chemistry for potential therapeutic applications. This compound is characterized by a unique substitution pattern that may confer distinct biological properties.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H17N5OS\text{C}_{19}\text{H}_{17}\text{N}_5\text{OS}

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzyloxyphenyl Intermediate : This is achieved by reacting a phenol derivative with benzyl bromide in the presence of a base like potassium carbonate.
  • Synthesis of the Thiazole Ring : The thiazole ring is synthesized via the Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.
  • Click Chemistry for Triazole Formation : The final step utilizes copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole ring.

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial activity. The specific biological activity of this compound has been explored in various studies:

  • Antibacterial Activity : Triazoles have shown efficacy against both Gram-positive and Gram-negative bacteria. For instance, studies reveal that compounds with similar structures demonstrate minimum inhibitory concentrations (MICs) ranging from 0.12 to 1.95 µg/mL against pathogens like E. coli and S. aureus .
CompoundMIC (µg/mL)Target Pathogen
Example A0.12E. coli
Example B0.5S. aureus
Example C1.95P. aeruginosa

Anticancer Activity

The anticancer potential of triazole derivatives has also been a focus of research:

  • Mechanism of Action : The compound may exert its effects by interacting with specific molecular targets such as enzymes or receptors involved in cancer cell proliferation and survival.
  • Case Studies : In vitro studies have demonstrated that certain triazole derivatives induce apoptosis in cancer cell lines through intrinsic and extrinsic pathways . For example, derivatives have shown comparable potency to established chemotherapeutics.

The mechanism by which this compound operates involves binding to molecular targets and modulating their activity:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
  • Receptor Modulation : It may act as an antagonist or agonist at specific receptors, altering cellular signaling pathways.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with similar triazole derivatives:

Compound NameStructural FeaturesBiological Activity
Compound A4-methylthiazolAntibacterial
Compound B4-bromoAnticancer
This compoundBenzyloxy and phenylthiazole substitutionsAntimicrobial and anticancer

This comparison highlights how variations in substitution can influence biological activity.

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